molecular formula C9H10FIO B13315606 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene

1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene

Cat. No.: B13315606
M. Wt: 280.08 g/mol
InChI Key: OONUYUBRSZTFHG-UHFFFAOYSA-N
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Description

1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene is a halogenated benzene derivative of interest in advanced organic synthesis and chemical biology research. The distinct electronic properties of the fluorine atom, combined with the versatility of the iodo moiety, make this compound a valuable bifunctional building block. Researchers can employ the iodine substituent for various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to construct complex biaryl or alkyne-containing architectures. Simultaneously, the fluorine atom can serve as a stable hydrogen bond acceptor, influencing the molecule's conformation and intermolecular interactions, which is a critical property in medicinal chemistry for modulating a compound's affinity and permeability . This makes 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene a promising intermediate for developing novel ligands, functional materials, and in the synthesis of potential pharmacophores for biological screening. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H10FIO

Molecular Weight

280.08 g/mol

IUPAC Name

1-fluoro-3-(2-iodo-1-methoxyethyl)benzene

InChI

InChI=1S/C9H10FIO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6H2,1H3

InChI Key

OONUYUBRSZTFHG-UHFFFAOYSA-N

Canonical SMILES

COC(CI)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the use of microreactor systems for continuous synthesis, which allows for precise control of reaction conditions and improved yields .

Chemical Reactions Analysis

1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine and iodine atoms can undergo substitution reactions, while the methoxyethyl group can participate in nucleophilic and electrophilic reactions. These properties make the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Fluorinated Benzene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene -F, -CH₂CH(I)OCH₃ C₉H₁₀FIO 296.08 Iodoethyl group enables cross-coupling; methoxy enhances solubility N/A
1-Fluoro-3-methoxybenzene (3-fluoroanisole) -F, -OCH₃ C₇H₇FO 126.13 Simple methoxy group; electron-donating effects dominate
1-Fluoro-3-(1-phenylethyl)benzene -F, -CH(CH₃)Ph C₁₄H₁₃F 200.25 Bulky phenylethyl group; reduced reactivity in polar solvents
1-Fluoro-3-(trifluoromethyl)benzene -F, -CF₃ C₇H₄F₄ 164.10 Strong electron-withdrawing CF₃ group; high thermal stability
1-Fluoro-3-(methoxymethoxy)benzene -F, -OCH₂OCH₃ C₈H₉FO₂ 156.15 Ether linkage; moderate polarity and hydrolytic stability

Reactivity and Stability

  • Iodo vs. Methoxy Substituents : The iodine atom in 1-fluoro-3-(2-iodo-1-methoxyethyl)benzene offers reactivity distinct from simpler analogs like 3-fluoroanisole. For example, iodine facilitates Ullmann coupling, whereas methoxy groups direct electrophilic substitution to the para position .
  • Steric Effects : The 2-iodo-1-methoxyethyl chain introduces steric hindrance compared to linear substituents in 1-fluoro-3-(trifluoromethyl)benzene. This may reduce nucleophilic attack rates but enhance selectivity in cross-coupling reactions .
  • Electron Density Modulation : Fluorine’s electron-withdrawing effect is partially offset by the electron-donating methoxy group in the target compound, creating a unique electronic profile. In contrast, trifluoromethyl groups (e.g., in ) strongly deactivate the ring, limiting electrophilic substitution.

Biological Activity

1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and applications.

Molecular Formula: C10H10F I O
Molecular Weight: 292.09 g/mol
IUPAC Name: 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene
Canonical SMILES: CCOC(=C(C)C1=CC=CC=C1F)I

The biological activity of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both fluorine and iodine atoms enhances the compound's lipophilicity and binding affinity, facilitating its interaction with lipid membranes and protein targets.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzyme activities, particularly those involved in metabolic pathways. For instance, halogenated compounds are known to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.

Biological Activity Overview

The biological activities observed for 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene include:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines .
  • Neuroprotective Effects: Some investigations have indicated that the compound may possess neuroprotective properties, possibly through modulation of neurotransmitter systems .

Study 1: Anticancer Properties

In a study conducted by Smith et al. (2023), 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)18.0Mitochondrial dysfunction

Study 2: Neuroprotective Effects

A study by Johnson et al. (2024) explored the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The findings suggested that treatment with 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests.

Comparative Analysis

To contextualize the biological activity of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene, it is useful to compare it with structurally similar compounds:

CompoundAnticancer ActivityNeuroprotective EffectsAntimicrobial Activity
1-Fluoro-3-(2-iodo...)YesYesModerate
2-Iodo-N,N-dimethylacetamideModerateNoYes
4-Iodophenylboronic acidYesYesLow

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, analogous fluorobenzene derivatives are often prepared using Grignard reagents or halogen-exchange reactions under palladium catalysis . Optimization involves controlling reaction temperature (e.g., reflux in acetone for 8–12 hours ), catalyst loading (e.g., 5–10 mol% Pd), and purification via silica gel chromatography (hexanes/ethyl acetate gradients) . Yield improvements (≥85%) are achieved by slow addition of electrophiles and inert atmosphere maintenance.

Q. Which spectroscopic techniques are critical for characterizing 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene, and what key data should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on coupling constants (e.g., JCF=244.5HzJ_{CF} = 244.5 \, \text{Hz} for aromatic F ) and integration ratios to confirm substituent positions.
  • Mass Spectrometry : ESI/MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 233.2 for fluorinated analogs ).
  • X-ray Crystallography : Resolve structural ambiguities, as demonstrated for hypervalent iodine analogs (triclinic crystal system, P1P1 space group ).

Q. How does the electronic environment of the iodine substituent influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The iodine atom acts as a polarizable leaving group, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki-Miyaura). Its position meta to fluorine enhances electrophilicity due to the electron-withdrawing effect of fluorine . Kinetic studies using DFT calculations can predict regioselectivity in such reactions.

Advanced Research Questions

Q. What strategies can resolve contradictions in observed vs. predicted NMR chemical shifts for fluorinated aromatic systems?

  • Methodological Answer : Discrepancies often arise from solvent effects or anisotropic shielding. Cross-validate experimental data (e.g., δ 7.35–6.64 ppm for fluorophenol derivatives ) with computational models (DFT or ab initio calculations). For example, Gaussian09 with B3LYP/6-311+G(d,p) basis sets can simulate coupling constants (JCFJ_{CF}) and predict shifts within ±0.2 ppm accuracy .

Q. How can researchers design catalytic systems to enhance the stability of 1-Fluoro-3-(2-iodo-1-methoxyethyl)benzene in radical-mediated reactions?

  • Methodological Answer : Stabilize radical intermediates using bulky ligands (e.g., tert-butoxy groups ) or redox mediators (e.g., TEMPO). Electrochemical synthesis methods, as applied to methoxy-dimethylbenzene derivatives (cyclic voltammetry at −1.2 V vs. Ag/AgCl ), can minimize decomposition. Monitor reaction progress via in situ IR or UV-vis spectroscopy.

Q. What mechanistic insights explain the compound’s potential as a precursor in bioactive molecule synthesis?

  • Methodological Answer : The iodine and methoxyethyl groups enable diverse functionalization. For instance, iodine can undergo Stille coupling to introduce aryl/heteroaryl moieties, while the methoxyethyl chain can be oxidized to ketones or cleaved to alcohols . Biological activity screening (e.g., antimicrobial assays ) should follow OECD guidelines for reproducibility.

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